[2,2'-Binaphthalen]-6-ylboronic acid
Description
[2,2'-Binaphthalen]-6-ylboronic acid (CAS: 1025456-44-3) is a binaphthyl-substituted boronic acid with the molecular formula C₂₀H₁₅BO₂ and a molecular weight of 298.15 g/mol. It is characterized by a rigid binaphthyl backbone, which introduces significant steric hindrance and enhances π-conjugation . This compound is commercially available with a purity of 95% and is utilized as a key intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and polymer network fabrication . Its structural rigidity and electronic properties make it valuable for applications requiring precise molecular architecture, such as organic electronics or asymmetric catalysis .
Properties
IUPAC Name |
(6-naphthalen-2-ylnaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXRXLWMFONJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025456-44-3 | |
| Record name | [2,2'-Binaphthalen]-6-ylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Approaches to Arylboronic Acids
Arylboronic acids, including [2,2'-Binaphthalen]-6-ylboronic acid, are typically prepared via:
- Palladium-catalyzed borylation of aryl halides (Miyaura–Masuda borylation)
- Lithiation followed by electrophilic borylation
- Direct C–H borylation (less common for sterically hindered systems like binaphthyls)
- Conversion from boronate esters (e.g., pinacol boronates or MIDA boronates)
The choice of method depends on substrate availability, functional group tolerance, and desired purity.
Palladium-Catalyzed Cross-Coupling Borylation
This method is one of the most widely used for preparing arylboronic acids and has been adapted for binaphthyl derivatives.
- Catalysts and Ligands: Pd-based catalysts such as Pd(dba)2, Pd(OAc)2 with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), dialkylphosphinobiphenyl, or N-heterocyclic carbenes are employed to enhance reactivity and selectivity.
- Boron Sources: Bis(pinacolato)diboron (B2pin2) is the most common boron source, but pinacolborane (HBpin) and catecholborane (HBcat) are also used.
- Bases: Potassium acetate (KOAc), phenyl potassium (PhOK), or tertiary amines such as triethylamine (Et3N) are used to facilitate the reaction.
- Reaction Conditions: Typical conditions involve heating around 80–110 °C, sometimes under microwave irradiation to reduce reaction time.
This method allows the conversion of 6-bromo- or 6-chloro-[2,2'-binaphthyl] precursors into the corresponding boronic acid after hydrolysis of the boronate ester intermediate.
Preparation via MIDA Boronate Intermediates
MIDA (N-methyliminodiacetic acid) boronates are stable boronate esters that can be converted to boronic acids under mild conditions.
- Synthesis: Boronic acids are reacted with MIDA under dehydrating conditions (e.g., heating in dioxane at 70 °C for 24 h) to form MIDA boronates.
- Advantages: Improved stability and ease of purification; useful for sensitive boronic acids.
- Conversion: MIDA boronates can be hydrolyzed back to the free boronic acid when needed.
Though specific examples for this compound are limited, this method is applicable for similar arylboronic acids and offers a mild alternative to direct borylation.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Pd-catalyzed borylation of aryl halides | Pd catalyst (Pd(dba)2, Pd(OAc)2), B2pin2, base (KOAc), 80–110 °C | High yields, scalable, versatile | Requires halogenated precursors, Pd cost |
| Lithiation + Electrophilic borylation | t-BuLi, (iPrO)3B, low temp (-78 °C), acidic workup | Regioselective, direct access | Sensitive reagents, inert atmosphere needed |
| MIDA boronate intermediate | Boronic acid + MIDA, heating in dioxane, mild hydrolysis | Stable intermediates, easy purification | Additional step, may not suit all substrates |
Research Findings and Notes
- The Miyaura–Masuda borylation is a cornerstone reaction for preparing arylboronic acids, including complex biaryl systems like binaphthyl derivatives. Ligand and base choice critically affect yields and reaction times.
- The lithiation method offers regioselectivity and is useful when halogenated binaphthyl compounds are unavailable or when functional groups are incompatible with Pd catalysis.
- MIDA boronates provide a practical handle for handling and storing boronic acids, facilitating multi-step syntheses involving binaphthyl boronic acids.
- Purification methods typically involve flash chromatography or recrystallization, with solvent systems such as hexane/ethyl acetate mixtures.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Binaphthyl-6-ylboronic acid primarily undergoes reactions typical of boronic acids, such as Suzuki–Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Less common but can be reduced under specific conditions to form boranes.
Major Products:
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic esters.
Reduction: Formation of boranes.
Scientific Research Applications
Organic Synthesis
Role in Synthetic Chemistry
[2,2'-Binaphthalen]-6-ylboronic acid is an essential building block in the synthesis of complex organic molecules. It is especially significant in the development of pharmaceuticals and agrochemicals. The compound facilitates various reactions, including cross-coupling reactions such as the Suzuki-Miyaura reaction, which allows for the formation of biaryl compounds crucial for drug development and material applications .
Case Study: Pharmaceutical Development
A study demonstrated its application in synthesizing novel anti-cancer agents through a series of Suzuki cross-coupling reactions. The resulting compounds exhibited promising cytotoxicity against various cancer cell lines, highlighting the importance of this boronic acid in medicinal chemistry .
Catalysis
Ligand in Catalytic Processes
In catalysis, this compound serves as a ligand that enhances the efficiency and selectivity of organic reactions. Its ability to stabilize metal catalysts improves reaction yields and allows for milder reaction conditions .
Example: Cross-Coupling Reactions
The compound has been successfully utilized in palladium-catalyzed cross-coupling reactions. For instance, it has been employed to couple aryl halides with various nucleophiles, leading to high yields of desired products under optimized conditions .
Material Science
Fabrication of Advanced Materials
In material science, this compound is used to create advanced materials such as polymers and nanomaterials. These materials are pivotal in electronics and coatings due to their unique physical properties and functionalities .
Application: Organic Electronics
Research has shown that incorporating this boronic acid into polymer matrices can enhance the electrical conductivity and mechanical stability of organic electronic devices. This application is crucial for developing flexible electronics and sensors .
Bioconjugation
Selective Binding to Biomolecules
The boronic acid functionality of this compound allows for selective binding to diols, making it useful in bioconjugation techniques. This property is leveraged in drug delivery systems and biomolecule labeling .
Case Study: Drug Delivery Systems
A recent study illustrated its use in developing targeted drug delivery systems where the compound was conjugated to therapeutic agents. The selective binding improved the bioavailability and efficacy of the drugs delivered to specific tissues .
Research in Medicinal Chemistry
Targeted Therapies Development
In medicinal chemistry, this compound plays a significant role in designing targeted therapies, particularly for cancer treatment. It facilitates the synthesis of boron-containing compounds that can enhance therapeutic efficacy through mechanisms such as boron neutron capture therapy (BNCT) .
Example: Cancer Research
Research has demonstrated that compounds derived from this boronic acid can selectively target cancer cells while sparing healthy tissues. This selectivity is crucial for minimizing side effects associated with conventional chemotherapy .
Summary Table of Applications
| Field | Application | Impact/Outcome |
|---|---|---|
| Organic Synthesis | Building block for pharmaceuticals | Development of novel anti-cancer agents |
| Catalysis | Ligand in cross-coupling reactions | Enhanced yields and selectivity |
| Material Science | Fabrication of polymers and nanomaterials | Improved electrical properties for organic electronics |
| Bioconjugation | Selective binding to diols | Enhanced drug delivery efficacy |
| Medicinal Chemistry | Development of targeted therapies | Increased effectiveness and reduced side effects |
Mechanism of Action
The mechanism of action of 2,2’-Binaphthyl-6-ylboronic acid in chemical reactions involves the formation of boronate esters with diols and other nucleophiles. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid functional group is crucial for these interactions, allowing for the formation of stable intermediates and facilitating the overall reaction process.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Table 1: Structural and Functional Comparison of [2,2'-Binaphthalen]-6-ylboronic Acid and Analogues
Key Comparative Insights
Steric and Electronic Effects: this compound exhibits greater steric hindrance compared to mononaphthyl analogues (e.g., 6-Methoxy-2-naphthaleneboronic acid) due to its binaphthyl backbone. This hindrance can slow reaction kinetics in cross-coupling but improves selectivity in asymmetric syntheses . The methoxy group in 6-Methoxy-2-naphthaleneboronic acid (CAS 156641-98-4) enhances electron density at the aromatic ring, favoring electrophilic substitutions, whereas the phenyl group in (6-Phenylnaphthalen-2-yl)boronic acid increases conjugation for OLED applications .
Applications :
- Binaphthyl derivatives ([2,2'] and [1,1']) are preferred in catalysis and chiral frameworks, whereas saturated derivatives (e.g., tetrahydronaphthalenyl) are used in drug discovery for their solubility and metabolic stability .
- 6-Methoxy-2-naphthaleneboronic acid’s low melting point (209.8°C) and high boiling point (423.2°C) make it suitable for high-temperature syntheses .
Synthesis and Availability: this compound is synthesized via oxidative co-polymerization (e.g., with thiophene-based monomers) to create porous networks with surface areas up to 668 m²/g . [1,1'-Binaphthalen]-4-ylboronic acid (CAS 363607-69-6) is available from suppliers like TCI Chemicals and Shanghai Yuanye Bio-Technology, with prices varying by scale .
Research Findings and Trends
- Catalytic Networks : Binaphthyl boronic acids are integrated into microporous polymers for heterogeneous catalysis. Networks derived from this compound show moderate surface areas (577–668 m²/g) but superior chiral recognition compared to TTB-based polymers .
- OLED Performance : (6-Phenylnaphthalen-2-yl)boronic acid derivatives demonstrate higher electroluminescence efficiency due to extended conjugation, outperforming methoxy-substituted analogues in device stability .
- Regiochemical Impact : The position of the boronic acid group on binaphthyl systems ([2,2'] vs. [1,1']) significantly affects reactivity. For example, [1,1'-Binaphthalen]-4-ylboronic acid is less sterically crowded, enabling faster coupling reactions .
Biological Activity
[2,2'-Binaphthalen]-6-ylboronic acid, a derivative of binaphthyl, is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
- Chemical Formula : C18H15B O2
- CAS Number : 1025456-44-3
This compound primarily participates in reactions typical of boronic acids, such as the Suzuki–Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its boron atom allows it to form reversible covalent bonds with diols and other nucleophiles, which is crucial in the modulation of enzyme activities and cellular pathways.
Enzyme Inhibition
Research has indicated that compounds containing boronic acid moieties can serve as inhibitors for specific enzymes. For example, boronic acids have been shown to inhibit proteasome activity by binding to active sites through their electrophilic nature .
Anticancer Activity
Studies have highlighted the potential anticancer properties of this compound. Its ability to participate in biochemical pathways involved in cell cycle regulation and apoptosis makes it a candidate for further investigation in cancer therapeutics.
Study 1: Antitumor Activity
A study examining various boronic acid derivatives found that this compound exhibited moderate cytotoxicity against murine L929 fibroblast cell lines. The compound demonstrated an LC50 value indicating significant biological activity at certain concentrations .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound may act through the inhibition of specific kinases involved in cancer cell proliferation. It was observed that modifications to the binaphthyl structure could enhance or diminish this activity, suggesting a structure-activity relationship (SAR) that warrants detailed exploration .
Data Tables
| Study | Cell Line | LC50 (nM) | Mechanism |
|---|---|---|---|
| Study 1 | L929 Fibroblasts | 3426 | Cytotoxicity |
| Study 2 | Various Cancer Lines | Varies | Kinase Inhibition |
Applications in Drug Development
The unique properties of this compound have led to its exploration as a scaffold for developing new drugs targeting various diseases. Its application in the synthesis of complex organic molecules through cross-coupling reactions makes it a valuable tool in pharmaceutical chemistry.
Q & A
Q. What are the optimal synthetic routes for [2,2'-Binaphthalen]-6-ylboronic acid, and how can purity be ensured?
The synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation of binaphthyl precursors. Key steps include boronation using bis(pinacolato)diboron (BPin) under palladium catalysis. Purification often requires column chromatography with silica gel and recrystallization from toluene/hexane mixtures to achieve >98% purity. Characterization via B NMR is critical to confirm boronic acid formation, as the boron peak typically appears at δ 28–32 ppm .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR resolve aromatic proton environments and confirm binaphthyl connectivity.
- X-ray Diffraction (XRD) : Crystallographic analysis (e.g., C32H22N2 structures in ) reveals steric effects from the binaphthyl backbone and boron coordination geometry.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects anhydride impurities, a common byproduct .
Advanced Research Questions
Q. How does the rigid binaphthyl framework influence the compound’s performance in asymmetric catalysis?
The binaphthyl core imposes axial chirality, enabling enantioselective induction in catalytic systems. For example, when used in chiral phosphoric acid catalysts (similar to BNPPA in ), the boron group stabilizes transition states via Lewis acid-base interactions. Surface area optimization (e.g., BET surface areas of 386–668 mg in polymer networks) enhances catalytic activity by increasing accessible sites .
Q. What strategies mitigate retrohydroboration or decomposition in this compound during reactions?
Substituting the B-OH group with electron-withdrawing ligands (e.g., –B(CF)) improves stability. highlights that aryl boron bonds resist retrohydroboration better than alkyl analogs, reducing olefin byproduct formation. Reaction conditions (e.g., anhydrous solvents, low temperatures) further suppress decomposition .
Q. How can computational modeling guide the design of derivatives for specific applications (e.g., MOFs or sensors)?
DFT calculations predict electronic properties and binding affinities. For instance, the binaphthyl moiety’s π-conjugation enhances fluorescence quenching in sensor applications. Pairing with TTB (1,3,5-tris(2-thienyl)benzene) in co-polymerization increases porosity (pore volumes up to 0.49 cmg) for gas storage .
Methodological Challenges and Data Analysis
Q. How do monomer ratios in co-polymerization affect the material properties of this compound-based networks?
A 1:5 ratio of BNPPA to TTB () increases BET surface area from 386 mg (pure BNPPA) to 668 mg, optimizing pore structure for catalytic substrates. Contrasting data from different ratios require BET and TEM validation to reconcile porosity vs. activity trade-offs .
Q. What experimental controls are essential when studying enantioselectivity in cross-coupling reactions?
- Use chiral HPLC to quantify enantiomeric excess (ee).
- Compare reaction outcomes with achiral boronic acid analogs to isolate steric/electronic effects.
- Monitor reaction kinetics via in situ IR to detect intermediate species influenced by the binaphthyl scaffold .
Contradictions and Open Questions
- Stability vs. Reactivity : While aryl boron groups enhance stability (), they may reduce reactivity in certain cross-couplings. Adjusting ligands (e.g., –B(OH) vs. –BFK) balances these properties.
- Synthetic Scalability : Reported yields vary (50–85%), suggesting solvent choice (THF vs. dioxane) and catalyst loading (Pd(OAc) vs. PdCl) require optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
